5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid
Description
5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative featuring a branched pentan-3-yl group at the N1 position and a methyl group at the C5 position. The carboxylic acid moiety at the C4 position enhances hydrogen-bonding capabilities, which is critical for interactions with biological targets.
Properties
IUPAC Name |
5-methyl-1-pentan-3-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-4-8(5-2)12-7(3)9(6-11-12)10(13)14/h6,8H,4-5H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCWBVUNRENAZLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1C(=C(C=N1)C(=O)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-pentanone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of an acid catalyst to yield the pyrazole ring. The methyl and carboxylic acid groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Electrophilic substitution reactions often require the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Major Products:
Oxidation: Formation of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid derivatives with additional oxygen-containing functional groups.
Reduction: Formation of alcohol or aldehyde derivatives of the original compound.
Substitution: Introduction of various substituents, such as halogens or alkyl groups, onto the pyrazole ring.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: In biological research, 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic effects are of interest in medicinal chemistry. Researchers investigate its interactions with biological targets to develop new pharmaceuticals.
Industry: In the industrial sector, the compound can be used in the development of specialty chemicals, agrochemicals, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Substituent Variations
The substituents at the N1 and C5 positions significantly influence the compound’s properties. Key analogs include:
Table 1: Substituent Effects on Pyrazole-4-carboxylic Acid Derivatives
Physicochemical Properties
- Lipophilicity : The pentan-3-yl group in the target compound likely increases logP compared to phenyl or heteroaromatic substituents, improving membrane permeability .
- Melting Points : Aromatic substituents (e.g., phenyl in ) elevate melting points due to rigid, planar structures, whereas branched alkyl groups (e.g., pentan-3-yl) may reduce crystallinity.
- Solubility : Polar groups like pyridinyl or trifluoromethyl enhance aqueous solubility compared to purely aliphatic chains.
Biological Activity
5-Methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : CHNO
- Molecular Weight : 184.25 g/mol
- Physical State : Solid
- Purity : >95% (HPLC)
Pharmacological Activities
Research indicates that pyrazole derivatives, including 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid, exhibit a wide range of biological activities. These include:
-
Anti-inflammatory Activity :
- Studies have shown that pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds derived from the pyrazole scaffold demonstrated up to 85% inhibition of TNF-α at specific concentrations, comparable to standard drugs like dexamethasone .
- Antimicrobial Properties :
- Antitumor Effects :
- CNS Activity :
The biological activities of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid are attributed to several mechanisms:
- Enzyme Inhibition : Many pyrazole derivatives act by inhibiting specific enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation : Interaction with various receptors can lead to altered signaling pathways that mediate inflammation and pain responses.
Study on Anti-inflammatory Effects
A study conducted by Selvam et al. synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory properties in vivo. The results showed significant inhibition of carrageenan-induced edema in mice, indicating that these compounds could serve as effective anti-inflammatory agents .
Antimicrobial Activity Evaluation
In a comparative study against standard antibiotics, a derivative of 5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxylic acid demonstrated superior activity against MTB compared to rifampicin, suggesting its potential as a novel therapeutic agent for tuberculosis .
Data Table: Biological Activities Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
